4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile
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Overview
Description
4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile is a chemical compound with the molecular formula C14H13N3 It is known for its unique structure, which includes an amino group, a phenyl group, and two cyano groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and aniline in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including the formation of an intermediate imine, which then undergoes cyclization to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and cyano groups. These interactions can lead to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
- 3-Amino-5-phenyl-2-cyclohexen-1-one
- 2-Amino-3-phenyl-3-(1-piperidinyl)-1-cyclohexene-1-carbonitrile hydrochloride
- 2-Imino-6-methyl-4,6-diphenyl-3-cyclohexene-1,1,3-tricarbonitrile
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
127581-23-1 |
---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-amino-1-phenylcyclohex-3-ene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H13N3/c15-9-11-8-14(10-16,7-6-13(11)17)12-4-2-1-3-5-12/h1-5H,6-8,17H2 |
InChI Key |
VSISRXTWVKPZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=C1N)C#N)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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